
8-Hydrazinylnaphthalen-2-ol
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Overview
Description
8-Hydrazinylnaphthalen-2-ol is a chemical compound with the molecular formula C10H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydrazine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinylnaphthalen-2-ol typically involves the reaction of 2-naphthol with hydrazine hydrate. The process can be summarized as follows:
Starting Materials: 2-naphthol and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures (around 80-100°C) to facilitate the formation of the hydrazine derivative.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade starting materials, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Hydrazinylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Ethers, esters, and other substituted naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research, which can be categorized into several key areas:
Organic Synthesis
8-Hydrazinylnaphthalen-2-ol serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. Its reactive functional groups allow for various substitution reactions that lead to the formation of diverse derivatives.
Application | Description |
---|---|
Organic Synthesis | Used as an intermediate for synthesizing complex molecules. |
Derivative Formation | Enables formation of various naphthalene derivatives. |
Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have shown its potential effectiveness against various pathogens and cancer cell lines, making it a candidate for further pharmacological exploration .
Biological Activity | Potential Effects |
---|---|
Antimicrobial | Effective against bacteria and fungi. |
Anticancer | Inhibitory effects on cancer cell proliferation. |
Case Study: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing significant inhibition of cell growth in vitro compared to control groups . This suggests its potential as a lead compound for developing new anticancer therapies.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its structure allows for interactions with biological systems that could lead to the development of novel drugs targeting various diseases.
Medicinal Application | Description |
---|---|
Drug Development | Investigated for its potential as a therapeutic agent. |
Industrial Applications
Beyond academic research, this compound finds applications in industry:
Dye and Pigment Production
The compound is utilized in developing dyes and pigments due to its chemical stability and ability to form colored complexes with metal ions.
Industrial Use | Description |
---|---|
Dye Production | Used in synthesizing various dyes and pigments. |
Mechanism of Action
The mechanism of action of 8-Hydrazinylnaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of 8-Hydrazinylnaphthalen-2-ol, known for its use in dye production and organic synthesis.
Naphthalene: The parent compound, widely used in the production of mothballs and as a chemical intermediate.
Hydrazine: A key reagent in the synthesis of hydrazine derivatives, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of both hydrazine and hydroxyl functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
8-Hydrazinylnaphthalen-2-ol (8-HN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
8-HN is characterized by a naphthalene backbone with a hydrazine functional group. Its structure can influence its biological properties, including solubility, lipophilicity, and interaction with biological targets.
Anticancer Activity
Research has demonstrated that 8-HN exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HepG-2 (liver cancer) and MDA-MB-231 (breast cancer).
- IC50 Values : The IC50 for HepG-2 cells was reported at 3.06 µM, indicating potent cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxic Activity of 8-HN Against Cancer Cell Lines
Antimicrobial Activity
8-HN has also been evaluated for its antimicrobial effects against various pathogens. Studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa.
- Inhibition Zones : The highest inhibition zones were observed at 25 mm against Klebsiella pneumoniae compared to a standard antibiotic .
Table 2: Antimicrobial Activity of 8-HN
Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | 22 | 24 | |
Klebsiella pneumoniae | 25 | 27 | |
Pseudomonas aeruginosa | 23 | 24 |
The mechanisms by which 8-HN exerts its biological effects include:
- Apoptosis Induction : Through modulation of apoptotic pathways, including the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) markers .
- DNA Interaction : Some studies indicate that compounds similar to 8-HN may bind to DNA, disrupting replication processes in cancer cells .
- Histone Deacetylase Inhibition : Compounds related to hydrazines have shown potential as histone deacetylase inhibitors, which are critical in cancer therapy due to their role in gene expression regulation .
Case Study 1: Anticancer Efficacy in Liver Cancer
A study focused on the effects of various hydrazine derivatives, including 8-HN, on liver cancer cell lines revealed significant cytotoxicity. The derivatives were evaluated for their ability to inhibit histone deacetylase activity, leading to enhanced apoptosis in treated cells.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation assessed the effectiveness of 8-HN against antibiotic-resistant strains of bacteria. The results indicated that while the compound exhibited lower activity than standard antibiotics, it still showed promise as a potential lead compound for developing new antibacterial agents targeting resistant strains.
Properties
CAS No. |
887592-89-4 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-hydrazinylnaphthalen-2-ol |
InChI |
InChI=1S/C10H10N2O/c11-12-10-3-1-2-7-4-5-8(13)6-9(7)10/h1-6,12-13H,11H2 |
InChI Key |
RGANHUUMOYHNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NN |
Origin of Product |
United States |
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